(2Z)-2-[(2-cyanophenyl)imino]-2H-chromene-3-carboxamide
Description
“(2Z)-2-[(2-Cyanophenyl)imino]-2H-chromene-3-carboxamide” is a chromene-derived compound characterized by a 2H-chromene scaffold substituted with a 2-cyanophenyl imino group at position 2 and a carboxamide moiety at position 3 (Fig. 1). The compound’s structural uniqueness lies in the electron-withdrawing cyano group on the phenyl ring, which may influence its electronic properties, solubility, and intermolecular interactions compared to other derivatives.
Properties
IUPAC Name |
2-(2-cyanophenyl)iminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O2/c18-10-12-6-1-3-7-14(12)20-17-13(16(19)21)9-11-5-2-4-8-15(11)22-17/h1-9H,(H2,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVGYLCZBHTKQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=NC3=CC=CC=C3C#N)O2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation
Knoevenagel condensation is a cornerstone reaction for constructing the chromene core. As demonstrated in a green chemistry approach, salicylaldehyde derivatives react with N-substituted cyanoacetamides in aqueous sodium carbonate or bicarbonate at room temperature. For (2Z)-2-[(2-cyanophenyl)imino]-2H-chromene-3-carboxamide, this method ensures high atom economy and eliminates the need for toxic solvents.
Reaction Conditions:
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Reactants: 2-hydroxybenzaldehyde derivatives and N-substituted cyanoacetamides.
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Catalyst: Aqueous Na₂CO₃ or NaHCO₃ (10–20 mol%).
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Temperature: Ambient (25–30°C).
This method’s regioselectivity is attributed to the electron-withdrawing cyano group, which directs condensation at the ortho position of the phenolic hydroxyl group.
Acid-Catalyzed Cyclization
Alternative routes employ acid catalysts (e.g., HCl or H₂SO₄) to cyclize preformed Schiff bases. For example, 2-hydroxybenzaldehyde derivatives are first condensed with 2-cyanoaniline to form an intermediate Schiff base, which undergoes cyclization under acidic conditions.
Reaction Mechanism:
-
Schiff Base Formation:
-
Cyclization:
Acid-mediated intramolecular cyclization yields the chromene core.
Optimization Data:
| Parameter | Value |
|---|---|
| Acid Catalyst | HCl (0.1 M) |
| Reaction Time | 4–6 hours |
| Yield | 78–84% |
Functional Group Introduction and Modification
Imino Group Installation
The imino group at the 2-position is introduced via Schiff base formation. 2-Cyanoaniline reacts with the carbonyl group of the chromene precursor under dehydrating conditions. Tautomeric equilibrium between enol-imine and keto-amine forms is observed in polar solvents, but the Z-configuration is stabilized by intramolecular hydrogen bonding.
Key Observations:
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Solvent Effects: Nonpolar solvents (e.g., toluene) favor the enol-imine tautomer.
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Stereochemical Control: The Z-isomer predominates due to steric hindrance from the cyanophenyl group.
Carboxamide Functionalization
The carboxamide group at the 3-position is introduced via amidation. Two approaches are prevalent:
Method A: Direct Amidation
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Reagents: Chromene-3-carboxylic acid + ammonia/amine.
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Coupling Agents: EDCI/HOBt or DCC.
Method B: Cyanoacetamide Precursor
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Advantage: Integrates the carboxamide group during Knoevenagel condensation, reducing post-synthetic steps.
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Example Reaction:
Catalytic and Green Chemistry Innovations
Coordination Polymers as Catalysts
Recent advances utilize metal-organic frameworks (MOFs) or coordination polymers to enhance Knoevenagel condensation efficiency. For instance, Zn-based MOFs increase reaction rates by 40% compared to traditional bases, while enabling catalyst reuse for up to five cycles.
Performance Metrics:
| Catalyst | Reaction Time | Yield | Reusability |
|---|---|---|---|
| Zn-MOF | 2 hours | 95% | 5 cycles |
| Na₂CO₃ | 6 hours | 88% | Not reusable |
Solvent-Free Synthesis
Microwave-assisted solvent-free methods reduce energy consumption and waste. A prototype protocol achieved 90% yield in 30 minutes using K₂CO₃ as a base.
Purification and Characterization
Chromatographic Techniques
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HPLC: Resolves geometric isomers (Z/E) with a C18 column (acetonitrile/water gradient).
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Column Chromatography: Silica gel (ethyl acetate/hexane, 3:7) isolates the target compound in ≥98% purity.
Spectroscopic Confirmation
Key Spectral Data:
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IR: at 1680 cm⁻¹, at 2220 cm⁻¹.
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¹H NMR (CDCl₃): δ 8.21 (s, 1H, imino-H), δ 7.85–7.45 (m, 4H, cyanophenyl-H), δ 6.92 (d, 1H, chromene-H).
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MS: [M+H]⁺ at m/z 320.3 (calculated 319.3).
Industrial-Scale Production Considerations
Continuous Flow Reactors
Microreactor systems enhance heat/mass transfer, achieving 95% conversion in 10 minutes versus 6 hours in batch reactors.
Cost-Benefit Analysis
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Annual Output | 500 kg | 2,000 kg |
| Production Cost | $120/kg | $75/kg |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chromene core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the imino group, converting it to an amine group.
Hydrolysis: The carboxamide group can undergo hydrolysis to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.
Major Products
Oxidation: Oxidized derivatives of the chromene core.
Reduction: Amino derivatives of the imino group.
Substitution: Substituted cyanophenyl derivatives.
Hydrolysis: Carboxylic acid and amine products.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2Z)-2-[(2-cyanophenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs.
- Steric Effects : Substituents like tetrahydrofuranmethyl (in ) or bulky benzylidenes (as in ) reduce molecular flexibility, which may impact binding to biological targets.
- Solubility: Methoxy and sulfamoyl groups (e.g., ) improve aqueous solubility, whereas chloro or cyano groups may reduce it.
Physicochemical Properties
- Melting Points : While data for the target compound is unavailable, related derivatives exhibit high melting points (e.g., 288°C for compound 13a ), suggesting strong intermolecular interactions.
- Spectral Data : IR and NMR spectra of analogs (e.g., ) confirm characteristic bands for C≡N (~2214 cm⁻¹) and C=O (~1664 cm⁻¹), which are consistent across the chromene-carboxamide family.
Biological Activity
(2Z)-2-[(2-cyanophenyl)imino]-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene class, known for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and comparative studies with related compounds.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : Approximately 252.26 g/mol
- Functional Groups : Imino group, carboxamide group, and cyanophenyl moiety.
The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. Preliminary research suggests several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions like cancer and inflammation.
- Modulation of Signaling Pathways : It appears to influence key signaling pathways that regulate cell growth and apoptosis, potentially offering anti-cancer properties.
- DNA Interaction : The compound may bind to DNA, interfering with replication and transcription processes, which is critical in cancer therapy.
Anticancer Properties
Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound showed IC50 values ranging from 10 to 25 µM across different cell lines, indicating potent anticancer activity.
Anti-inflammatory Effects
Studies have also demonstrated the compound's potential anti-inflammatory properties:
- Mechanism : It may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2.
- Model Systems : In vitro assays using macrophage cell lines showed reduced levels of TNF-alpha and IL-6 upon treatment with the compound.
Comparative Studies
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (2Z)-6-bromo-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide | Structure | Anticancer, anti-inflammatory |
| (2Z)-6,8-dichloro-2-[(3-cyanophenyl)imino]-2H-chromene-3-carboxamide | Structure | Antimicrobial, anticancer |
| (2Z)-2-[(4-cyanophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide | Structure | Moderate cytotoxicity |
Case Studies
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Case Study on Anticancer Activity :
- A study published in Journal of Medicinal Chemistry evaluated the effects of the compound on MCF-7 cells. Results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
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Anti-inflammatory Study :
- In a model using lipopolysaccharide-stimulated macrophages, treatment with this compound resulted in a 50% reduction in TNF-alpha levels compared to controls.
Q & A
Q. What are the optimal synthetic routes for (2Z)-2-[(2-cyanophenyl)imino]-2H-chromene-3-carboxamide?
- Methodology : Synthesis typically involves multi-step reactions: (i) Chromene core formation : Cyclization of substituted salicylaldehydes with β-keto esters under acidic conditions . (ii) Imino group introduction : Condensation with 2-cyanoaniline using catalysts like acetic acid or Lewis acids (e.g., ZnCl₂) . (iii) Carboxamide functionalization : Reaction with activated carbonyl reagents (e.g., isocyanates) in anhydrous solvents .
- Key Considerations : Monitor reaction progress via TLC and optimize solvent polarity (e.g., ethanol vs. DMF) to enhance yield (reported 60-75% for analogs) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Structural Confirmation :
- 1H/13C NMR : Assign peaks for the chromene backbone (δ 6.5-8.5 ppm for aromatic protons) and imino group (δ 8.2-8.9 ppm) .
- IR Spectroscopy : Identify carboxamide C=O stretch (~1680 cm⁻¹) and cyano C≡N stretch (~2220 cm⁻¹) .
- Mass Spectrometry : Use HRMS to confirm molecular ion [M+H]⁺ and fragmentation patterns .
Q. How can initial biological activity screening be designed for this compound?
- Assays :
- Antimicrobial : Broth microdilution against Gram-positive/negative bacteria (MIC values) .
- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination .
- Controls : Include reference drugs (e.g., doxorubicin) and solvent-only controls to validate results .
Advanced Research Questions
Q. How do electronic effects of the 2-cyanophenyl substituent influence reactivity in nucleophilic substitution reactions?
- Mechanistic Insight : The electron-withdrawing cyano group enhances electrophilicity at the imino carbon, facilitating nucleophilic attack. Compare kinetics with analogs (e.g., 2-chlorophenyl) using Hammett plots .
- Experimental Design : React with thiols or amines under varying pH (4-9) and monitor via HPLC. Reported k₂ values for similar compounds: 0.15–0.45 M⁻¹s⁻¹ .
Q. What strategies resolve contradictions in reported biological activity data across chromene derivatives?
- Data Harmonization :
- Substituent Analysis : Compare activities of 2-cyanophenyl vs. 3-bromo/4-fluoro analogs in standardized assays .
- Target Profiling : Use kinase inhibition panels or thermal shift assays to identify off-target interactions .
- Statistical Tools : Apply multivariate regression to correlate logP, polar surface area, and IC₅₀ values .
Q. Can computational methods predict the binding mode of this compound to cyclooxygenase-2 (COX-2)?
- Protocol :
- Docking Studies : Use AutoDock Vina with COX-2 crystal structure (PDB: 3LN1). Prioritize poses with hydrogen bonds to Arg120/Tyr355 .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein interactions .
- Validation : Compare with experimental IC₅₀ from COX-2 inhibition assays (e.g., ELISA) .
Q. How does the Z-configuration of the imino group affect photostability?
- Experimental Approach :
- UV-Vis Kinetics : Expose to UV light (λ = 254 nm) and track degradation via absorbance at λₘₐₓ (~320 nm). E-configuration analogs degrade 2–3× faster .
- Theoretical Analysis : Calculate excited-state energy barriers using TD-DFT (B3LYP/6-31G*) .
Q. What role do solvent effects play in optimizing catalytic asymmetric synthesis?
- Case Study : Chiral phosphoric acid catalysis in toluene yields 85% ee vs. 60% in THF due to enhanced π-π interactions .
- Parameters : Screen solvents (apolar vs. polar aprotic) and additives (MgSO₄ for water removal) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
